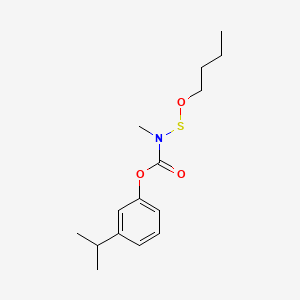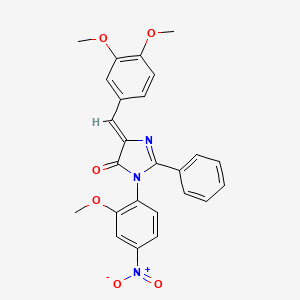
O-Methyllinalool, (-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Methyllinalool, (-)-, also known as 3-methoxy-3,7-dimethyl-1,6-octadiene, is a monoterpene compound with the molecular formula C11H20O. It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. O-Methyllinalool, (-)-, is known for its pleasant floral aroma and is commonly used in the fragrance and flavor industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
O-Methyllinalool, (-)-, can be synthesized through various methods. One common synthetic route involves the methylation of linalool. This process typically uses methyl iodide (CH3I) as the methylating agent in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out under reflux conditions, resulting in the formation of O-Methyllinalool, (-)-.
Industrial Production Methods
In industrial settings, the production of O-Methyllinalool, (-)-, often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
O-Methyllinalool, (-)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert it into different alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrobromic acid (HBr) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
Oxidation: Produces aldehydes and ketones.
Reduction: Yields various alcohols.
Substitution: Results in the formation of different substituted derivatives.
Wissenschaftliche Forschungsanwendungen
O-Methyllinalool, (-)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the production of fragrances, flavors, and cosmetics.
Wirkmechanismus
The mechanism of action of O-Methyllinalool, (-)-, involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors in the body, leading to its observed biological effects. For example, it has been shown to protect neuronal cells from oxidative stress by reducing reactive oxygen species (ROS) production and preventing cell apoptosis.
Vergleich Mit ähnlichen Verbindungen
O-Methyllinalool, (-)-, can be compared with other similar compounds such as:
Linalool: The parent compound, known for its floral aroma and wide use in fragrances.
Geraniol: Another monoterpene alcohol with a rose-like scent, used in perfumes and flavorings.
Citronellol: A monoterpene alcohol with a citrus-like aroma, commonly used in insect repellents and fragrances.
O-Methyllinalool, (-)-, stands out due to its unique methoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
137958-48-6 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
(3R)-3-methoxy-3,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C11H20O/c1-6-11(4,12-5)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3/t11-/m0/s1 |
InChI-Schlüssel |
BARWQAWUANUTNS-NSHDSACASA-N |
Isomerische SMILES |
CC(=CCC[C@](C)(C=C)OC)C |
Kanonische SMILES |
CC(=CCCC(C)(C=C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


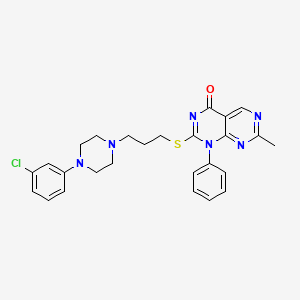

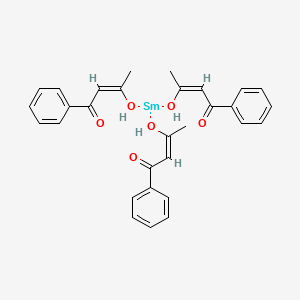
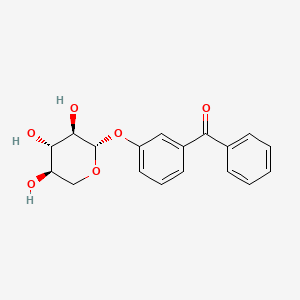
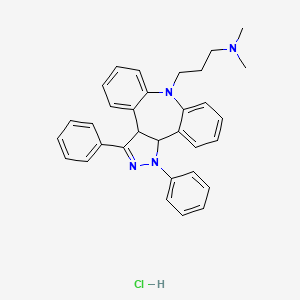
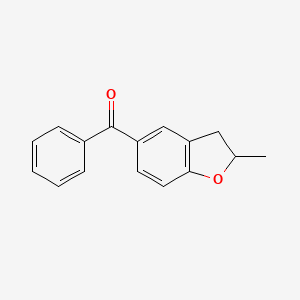
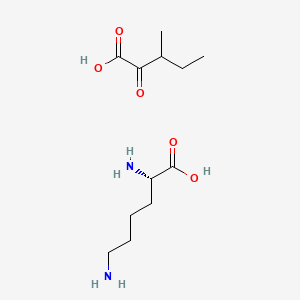
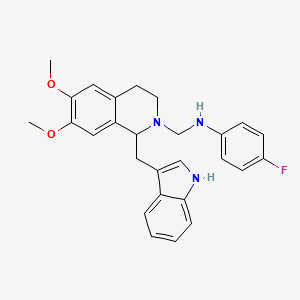
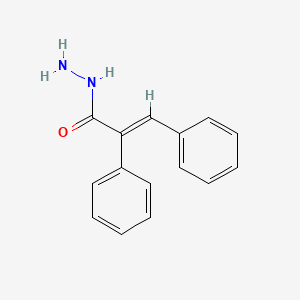
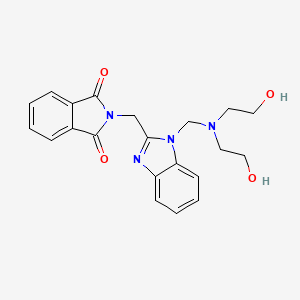

![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride](/img/structure/B15183268.png)
